molecular formula C15H14S B047645 2,4,7-Trimethyldibenzothiophene CAS No. 216983-03-8

2,4,7-Trimethyldibenzothiophene

Cat. No.: B047645
CAS No.: 216983-03-8
M. Wt: 226.3 g/mol
InChI Key: YDWNRDFOOADVGC-UHFFFAOYSA-N
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Description

2,4,7-Trimethyldibenzothiophene is an organic compound with the molecular formula C15H14S. It is a derivative of dibenzothiophene, characterized by the presence of three methyl groups at the 2, 4, and 7 positions on the dibenzothiophene skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trimethyldibenzothiophene typically involves the alkylation of dibenzothiophene. One common method is the Friedel-Crafts alkylation, where dibenzothiophene is reacted with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure selective methylation at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,4,7-Trimethyldibenzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,7-Trimethyldibenzothiophene has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,4,7-Trimethyldibenzothiophene is unique due to its specific methylation pattern, which influences its reactivity and interaction with other molecules. This distinct structure makes it valuable for studying the effects of methylation on the properties of dibenzothiophene derivatives .

Properties

IUPAC Name

2,4,7-trimethyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14S/c1-9-4-5-12-13-7-10(2)6-11(3)15(13)16-14(12)8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWNRDFOOADVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC(=CC(=C3S2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423829
Record name 2,4,7-trimethyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216983-03-8
Record name 2,4,7-trimethyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2,4,7-Trimethyldibenzothiophene particularly relevant in the context of oil spills and environmental pollution?

A: this compound belongs to a group of compounds called alkylated dibenzothiophenes, which are found in crude oil. These compounds are of concern due to their persistence in the environment and potential toxicity. Understanding the bioaccumulation and degradation of this compound is crucial for assessing its environmental impact and developing effective bioremediation strategies. Research [] has shown that this compound can accumulate in marine organisms like the clam Mactra veneriformis after exposure to oil-suspended particulate matter aggregates (OSAs), highlighting the potential risks associated with oil spills.

Q2: How does the structure of this compound influence its reactivity compared to other alkylated dibenzothiophenes?

A: The position of the methyl groups in this compound significantly impacts its reactivity, particularly in desulfurization reactions. Theoretical calculations and experimental data [] demonstrate that this compound exhibits higher reactivity compared to its isomers (e.g., 1,4,7-trimethyldibenzothiophene and 3,4,7-trimethyldibenzothiophene). This difference is attributed to the specific arrangement of methyl groups influencing the accessibility and electron density of the sulfur atom, which plays a crucial role in the desulfurization process.

Q3: Beyond its environmental impact, does this compound have any biological effects?

A: Research suggests that this compound can impact placental trophoblast cell function []. Specifically, this compound was found to increase estradiol output and tube-like formation (a surrogate for angiogenesis) in placental trophoblast cells, indicating potential disruption of hormonal pathways and placental development. This finding underscores the importance of investigating the potential health effects of exposure to this compound and other alkylated dibenzothiophenes, particularly in vulnerable populations.

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